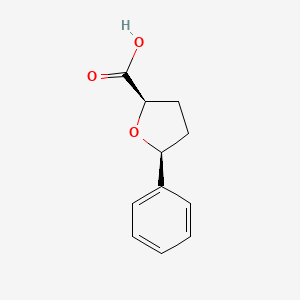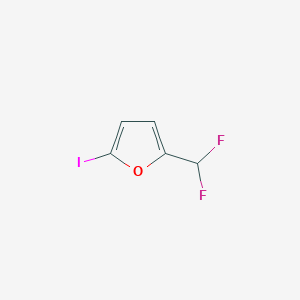
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid (DZCP) is a cyclic diazepine derivative that has been extensively studied for its potential therapeutic applications due to its wide range of biochemical and physiological effects. DZCP is a synthetic organic compound that can be synthesized through a variety of methods. The compound has been investigated for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer's disease.
作用机制
The exact mechanism of action of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid is still not fully understood. However, it is believed that 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid acts by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and by binding to certain receptors, such as the G protein-coupled receptor 55 (GPR55). In addition, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to inhibit the activity of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha).
Biochemical and Physiological Effects
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has anti-inflammatory and analgesic properties, as well as potential anti-tumor activity. In addition, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess anti-diabetic and anti-Alzheimer's disease activity in animal models. 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of cardiovascular diseases, including atherosclerosis, hypertension, and congestive heart failure.
实验室实验的优点和局限性
The advantages of using 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in laboratory experiments include its low toxicity and its ability to modulate the activity of certain enzymes and receptors. Additionally, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess anti-inflammatory and anti-tumor activities. The main limitation of using 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in laboratory experiments is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain applications.
未来方向
The potential applications of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid are still being explored, and there are many potential future directions for research. These include further investigation of the mechanisms of action of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid, as well as its potential use in the treatment of a variety of diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, further research is needed to explore the potential use of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in the treatment of cardiovascular diseases, such as atherosclerosis, hypertension, and congestive heart failure. Additionally, further research is needed to explore the potential use of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Finally, further research is needed to explore the potential use of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in the development of new drugs and drug delivery systems.
合成方法
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid can be synthesized through a variety of methods, including the reaction of cyclopropanecarboxylic acid with 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,3-diazabicyclo[3.3.1]nonane (DBN). The reaction of cyclopropanecarboxylic acid with DABCO or DBN yields the desired 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 25°C.
科学研究应用
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications due to its wide range of biochemical and physiological effects. In vitro studies have shown that 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has anti-inflammatory and analgesic properties, as well as potential anti-tumor activity. In addition, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess anti-diabetic and anti-Alzheimer's disease activity in animal models. 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of cardiovascular diseases, including atherosclerosis, hypertension, and congestive heart failure.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid involves the reaction of cyclopropanecarboxylic acid with 1,4-diazepane in the presence of a suitable reagent.", "Starting Materials": [ "Cyclopropanecarboxylic acid", "1,4-diazepane" ], "Reaction": [ "To a solution of cyclopropanecarboxylic acid in a suitable solvent, add 1,4-diazepane and a suitable reagent such as DCC or EDC.", "Stir the reaction mixture at room temperature for several hours until completion.", "Filter the reaction mixture to remove any precipitate and evaporate the solvent under reduced pressure.", "Purify the crude product by recrystallization or column chromatography to obtain 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid." ] } | |
CAS 编号 |
1692450-72-8 |
产品名称 |
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid |
分子式 |
C9H16N2O2 |
分子量 |
184.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




